

2,3-Dibromohexane CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dibromohexane

Cat. No.: B1593665

[Get Quote](#)

An In-depth Technical Guide to 2,3-Dibromohexane

This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and reactivity of **2,3-dibromohexane**, tailored for researchers, scientists, and professionals in drug development.

Core Compound Information

CAS Number: 6423-02-5[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Molecular Structure:

2,3-Dibromohexane is a halogenated alkane with the chemical formula C₆H₁₂Br₂.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

The structure consists of a six-carbon hexane chain with bromine atoms substituted on the second and third carbon atoms.

- IUPAC Name: **2,3-dibromohexane**[\[5\]](#)
- SMILES: CCCC(C(C)Br)Br[\[5\]](#)
- InChI: InChI=1S/C6H12Br2/c1-3-4-6(8)5(2)7/h5-6H,3-4H2,1-2H3[\[5\]](#)

Stereochemistry: **2,3-Dibromohexane** has two chiral centers at carbons 2 and 3, leading to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and

(2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. These pairs of diastereomers are often referred to as threo and erythro isomers.

Physicochemical and Spectroscopic Data

Quantitative Data Summary

The following tables summarize the key quantitative data for **2,3-dibromohexane**.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	243.97 g/mol	[1] [2] [5]
Density	1.581 g/mL at 25°C	[1] [3]
Boiling Point	90°C at 16 mmHg	[1] [3]
Flash Point	113°C	[1] [3]
Refractive Index (n ₂₀ /D)	1.503	[1]

Table 2: Predicted Spectroscopic Data

Spectroscopy	Predicted Peaks and Patterns
¹ H NMR	δ (ppm): 0.9-1.1 (t, 3H, -CH ₃), 1.2-1.8 (m, 4H, -CH ₂ CH ₂ -), 1.8-2.0 (d, 3H, -CH(Br)CH ₃), 4.1-4.5 (m, 2H, -CH(Br)CH(Br)-)
¹³ C NMR	δ (ppm): ~10-15 (-CH ₂ CH ₃), ~20-30 (-CH ₂ CH ₃), ~30-40 (-CH ₂ CH ₂ -), ~50-60 (-CH(Br)-), ~60-70 (-CH(Br)-)
Infrared (IR)	Wavenumber (cm ⁻¹): 2850-3000 (C-H stretch), 1450-1470 (C-H bend), 690-515 (C-Br stretch) [6]
Mass Spectrometry (MS)	m/z: Molecular ion peaks at M, M+2, and M+4 in a ~1:2:1 ratio due to bromine isotopes (⁷⁹ Br and ⁸¹ Br).[7] Key fragmentation would involve the loss of Br atoms and cleavage of the C-C bond.

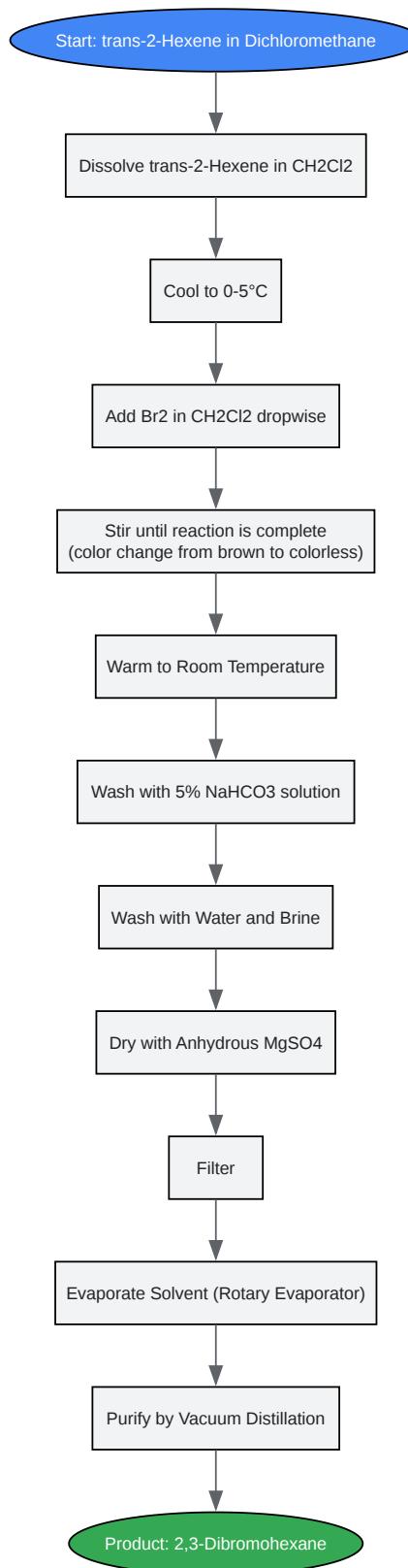
Synthesis and Experimental Protocols

2,3-Dibromohexane is typically synthesized via the electrophilic addition of bromine (Br₂) to 2-hexene. The stereochemistry of the starting alkene (cis- or trans-2-hexene) will influence the stereochemistry of the resulting **2,3-dibromohexane** product.[8] The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the bromine atoms.[9]

Experimental Protocol: Bromination of trans-2-Hexene

This protocol is a representative procedure for the synthesis of **2,3-dibromohexane**.

Materials:


- trans-2-Hexene
- Bromine (Br₂)
- Dichloromethane (CH₂Cl₂) or another suitable inert solvent
- Sodium bicarbonate solution (5% aqueous)

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve trans-2-hexene in dichloromethane.
- Cool the flask in an ice bath to 0-5°C.
- Prepare a solution of bromine in dichloromethane and add it to the dropping funnel.
- Add the bromine solution dropwise to the stirred solution of trans-2-hexene. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. [4][10] Continue the addition until a faint bromine color persists.
- Once the reaction is complete, allow the mixture to warm to room temperature.
- Wash the reaction mixture with a 5% sodium bicarbonate solution in a separatory funnel to quench any excess bromine, followed by a wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent using a rotary evaporator.
- The crude **2,3-dibromohexane** can be purified by vacuum distillation.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,3-dibromohexane** via bromination of trans-2-hexene.

Reactivity and Potential Applications

Vicinal dibromides like **2,3-dibromohexane** are versatile intermediates in organic synthesis. Their reactivity is dominated by the two carbon-bromine bonds.

- Dehydrobromination: Treatment with a strong base can induce elimination reactions (E2 mechanism) to form bromoalkenes and subsequently alkynes.[11] The stereochemistry of the starting material and the reaction conditions will determine the regioselectivity and stereoselectivity of the elimination.
- Substitution Reactions: The bromine atoms can be displaced by nucleophiles in substitution reactions (typically SN2), although elimination is often a competing reaction.
- Hydrolysis: Under aqueous conditions, **2,3-dibromohexane** can undergo hydrolysis to form bromohydrins and diols.[12]

In the context of drug development, halogenated alkanes are often used as building blocks or intermediates for the synthesis of more complex molecules. The bromine atoms can be readily converted to other functional groups, making **2,3-dibromohexane** a potentially useful starting material for creating libraries of compounds for screening.

Safety and Handling

2,3-Dibromohexane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-DIBROMOHEXANE synthesis - chemicalbook [chemicalbook.com]

- 2. 2.benchchem.com [benchchem.com]
- 3. 3.benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. 2,3-Dibromohexane | C6H12Br2 | CID 522124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. 2,3-DIBROMOHEXANE | lookchem [lookchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tsfx.edu.au [tsfx.edu.au]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. Water is added to a sample of 2,3-dibromohexane. Some of the 2,3-dibromohe.. [askfilo.com]
- To cite this document: BenchChem. [2,3-Dibromohexane CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1593665#2-3-dibromohexane-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b1593665#2-3-dibromohexane-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com